

# (R)-BAY-598 chemical structure and properties

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An In-depth Technical Guide to (R)-BAY-598

This guide provides a comprehensive overview of the chemical structure, properties, and associated methodologies for **(R)-BAY-598**, a known inhibitor of the lysine N-methyltransferase SMYD2. The information is intended for researchers, scientists, and professionals in the field of drug development.

#### **Chemical Structure and Identification**

**(R)-BAY-598** is the (R)-enantiomer of the potent and selective SMYD2 inhibitor, BAY-598 (the (S)-enantiomer). It serves as a less active control compound in research settings.



Identifier	Value
IUPAC Name	N-[(4R)-1-[(cyanoamino)[[3- (difluoromethoxy)phenyl]imino]methyl]-3-(3,4- dichlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]-N- ethyl-2-hydroxy-acetamide
CAS Number	1906920-28-2[1]
Molecular Formula	C22H20Cl2F2N6O3[1][2]
Molecular Weight	525.3 g/mol [1][2]
SMILES	CIC1=C(CI)C=CC(C2=NN(/C(NC3=CC=CC(OC(F)F)=C3)=N\C#N)C[C@H]2N(C(CO)=O)CC)=C 1[1]
InChI Key	OTTJIRVZJJGFTK-GOSISDBHSA-N[3]

# **Physicochemical Properties**

Detailed physicochemical data for the (R)-enantiomer is not extensively published. The data below primarily pertains to the more widely studied and potent (S)-enantiomer, often referred to as (S)-4 or simply BAY-598, and serves as a close reference.

Property	Value	Notes
Formulation	A solid.[1]	
Solubility	Soluble in DMSO.[1][4] Insoluble in water.[5]	Specific aqueous solubility for (R)-BAY-598 is not available. The related (S)-enantiomer has low aqueous solubility (<5 mg/L).[6]
Purity	≥98%[1][4]	_
Storage	Store at -20°C.[4]	_

# **Pharmacological Properties**



**(R)-BAY-598** is characterized by its inhibitory activity against SMYD2, albeit significantly lower than its (S)-counterpart.

Parameter	Value / Description	
Target	SET and MYND domain containing protein 2 (SMYD2)	
Mechanism of Action	Peptide-competitive and S-adenosylmethionine (SAM)-uncompetitive inhibitor. It preferably binds to the SMYD2-SAM substrate complex.[6]	
Biochemical Potency (IC50)	1.7 μM[6][8]	
Cellular Potency (IC50)	The cellular IC <sub>50</sub> for the potent (S)-enantiomer is approximately 60 nM.[8] Data for the (R)-enantiomer is not specified.	
Selectivity	Selective for SMYD2 over protease-activated receptor 1 (PAR1), with an IC <sub>50</sub> of >30 μM for PAR1.[1] The (S)-enantiomer shows >100-fold selectivity for SMYD2 over a panel of 32 other methyltransferases.[9]	

## Pharmacokinetics (of the (S)-enantiomer)

Pharmacokinetic studies have been performed on the active (S)-enantiomer, providing insights into its in vivo behavior.

Parameter	Species	Value
Blood Clearance	Rat	1.6 L/h/kg (moderate)[6][8]
Bioavailability (Oral)	Rat	24% (low)[6][8]

# **Signaling Pathways**

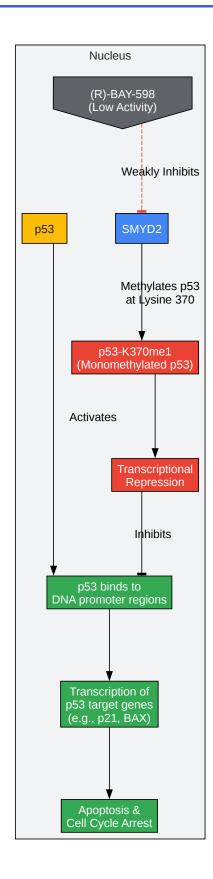






SMYD2 is a lysine methyltransferase that plays a significant role in cellular regulation by methylating both histone and non-histone proteins. A primary non-histone target is the tumor suppressor protein p53. Inhibition of SMYD2 by compounds like BAY-598 can reverse these effects.





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Caption: SMYD2-mediated methylation of p53 at lysine 370, leading to transcriptional repression.

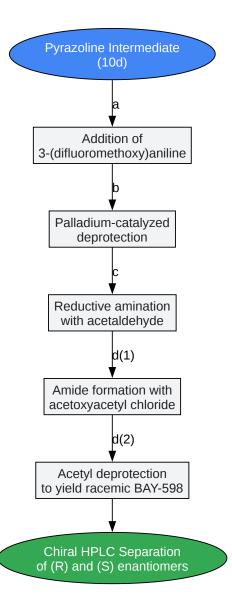
# **Experimental Protocols**

The following are summaries of key experimental methodologies as described in the primary literature for the characterization of BAY-598 and its enantiomers.

## A. Synthesis of (R/S)-BAY-598

The synthesis is a multi-step process detailed by Eggert et al. (2016). The core structure is built around a pyrazoline intermediate. The final steps involve the introduction of the N-ethylated hydroxyacetamide side chain. The enantiomers are then separated using preparative chiral HPLC.





Simplified synthesis workflow based on Eggert et al. (2016). Letters correspond to reagents and conditions in the publication.

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Caption: Simplified synthesis workflow for BAY-598.[6][8]



# B. Biochemical SMYD2 Inhibition Assay (Scintillation Proximity Assay - SPA)

This assay quantifies the methyltransferase activity of SMYD2 to determine the IC<sub>50</sub> values of inhibitors.

- Incubation: Recombinant His-tagged SMYD2 is incubated with the test compound (e.g., (R)-BAY-598) or DMSO (control).[10]
- Reaction Initiation: A biotinylated p53-derived peptide substrate and [³H]-labeled S-adenosylmethionine (SAM) are added to start the methylation reaction.[6]
- · Quenching: The reaction is stopped.
- Detection: Streptavidin-coated SPA beads are added. These beads bind to the biotinylated peptide. If the peptide has been methylated by SMYD2, the [<sup>3</sup>H] label is brought into close proximity to the scintillant in the beads, generating a light signal.
- Measurement: The signal is measured using a scintillation counter. The reduction in signal in the presence of the inhibitor is used to calculate the IC<sub>50</sub> value.

### C. Cellular p53 Methylation Assay (Western Blot)

This method is used to confirm that the inhibitor can block SMYD2 activity within a cellular context.

- Cell Culture and Treatment: A suitable cell line (e.g., KYSE-150 esophageal cancer cells, which overexpress SMYD2) is treated with increasing concentrations of the test compound for a specified period (e.g., 5 days).[6]
- Protein Extraction: Total protein is extracted from the cells.
- Western Blot:
  - Proteins are separated by SDS-PAGE and transferred to a membrane.
  - The membrane is probed with a primary antibody specific for p53 monomethylated at lysine 370 (p53K370me1).



- A secondary antibody conjugated to a reporter enzyme is used for detection.
- The signal is visualized, and a reduction in the p53K370me1 band indicates inhibition of SMYD2.[6] Total p53 levels are also measured as a loading control.

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